4-Nitrophenyl 2,3,3-trichloroprop-2-enoate
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Overview
Description
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C9H4Cl3NO4 It contains a nitro group attached to a phenyl ring and an ester group linked to a trichloroprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-nitrophenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-Aminophenyl 2,3,3-trichloroprop-2-enoate.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and 2,3,3-trichloroprop-2-enoic acid.
Scientific Research Applications
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of the trichloroprop-2-enoate moiety.
4-Nitrophenyl butyrate: Contains a butyrate group instead of the trichloroprop-2-enoate moiety.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of the trichloroprop-2-enoate moiety.
Uniqueness
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate group, which imparts distinct chemical reactivity and potential applications compared to other 4-nitrophenyl esters. Its ability to undergo specific chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
2224-95-5 |
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Molecular Formula |
C9H4Cl3NO4 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C9H4Cl3NO4/c10-7(8(11)12)9(14)17-6-3-1-5(2-4-6)13(15)16/h1-4H |
InChI Key |
CIYHIVGZSBCLRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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